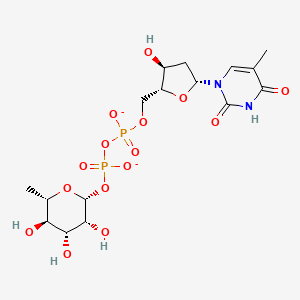

dTDP-6-deoxy-beta-L-mannose(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DTDP-6-deoxy-beta-L-mannose(2-) is dianion of dTDP-6-deoxy-beta-L-mannose arising from deprotonation of both free OH groups of the diphosphate. It is a conjugate base of a dTDP-beta-L-rhamnose.

Applications De Recherche Scientifique

Biochemical Properties and Synthesis Pathways

dTDP-6-deoxy-beta-L-mannose(2-) is synthesized from dTDP-D-glucose through a series of enzymatic reactions. The initial step involves the action of dTDP-D-glucose-4,6-dehydratase, which converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. This compound then undergoes further transformations by specific isomerases and transferases to yield dTDP-6-deoxy-beta-L-mannose(2-) .

The key enzymes involved in this biosynthetic pathway include:

- dTDP-D-glucose-4,6-dehydratase : Catalyzes the dehydration of dTDP-D-glucose.

- Isomerases : Facilitate the conversion of intermediates into their respective forms.

- Transferases : Responsible for transferring sugar moieties to growing polysaccharide chains.

Applications in Antibiotic Biosynthesis

One of the most notable applications of dTDP-6-deoxy-beta-L-mannose(2-) is in the biosynthesis of macrolide antibiotics. It serves as a crucial precursor in the mycinose biosynthetic pathway, which is essential for the production of several clinically important antibiotics such as tylosin and mycinamycin . The incorporation of this sugar into antibiotic structures enhances their biological activity and efficacy against bacterial infections.

Case Study: Tylosin Production

In studies involving Streptomyces species, it was demonstrated that the manipulation of dTDP-6-deoxy-beta-L-mannose(2-) levels can significantly affect tylosin yield. By overexpressing genes encoding the relevant biosynthetic enzymes, researchers were able to enhance the production rates of this antibiotic, showcasing the importance of nucleotide sugars in secondary metabolite production .

Role in Glycoconjugate Synthesis

dTDP-6-deoxy-beta-L-mannose(2-) also plays a vital role in the synthesis of glycoconjugates, which are critical for various biological processes including cell signaling and immune response. Its derivatives are incorporated into polysaccharides that form part of bacterial cell walls, contributing to virulence and pathogenicity .

Case Study: Bacterial Polysaccharides

Research has shown that bacteria such as Streptococcus spp. utilize dTDP-6-deoxy-beta-L-mannose(2-) for synthesizing rhamnose-rich polysaccharides. These polysaccharides are important for bacterial adhesion and biofilm formation, making them targets for novel antimicrobial strategies .

Potential Therapeutic Applications

Given its integral role in bacterial metabolism and antibiotic synthesis, dTDP-6-deoxy-beta-L-mannose(2-) has potential therapeutic applications. Inhibitors targeting its biosynthetic pathway could lead to new strategies for combating antibiotic resistance by disrupting essential processes in pathogenic bacteria .

Data Table: Key Enzymes and Their Functions

| Enzyme | Function |

|---|---|

| dTDP-D-glucose-4,6-dehydratase | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose |

| Isomerases | Convert intermediate sugars into their respective forms |

| Transferases | Transfer sugar moieties to polysaccharide chains |

Propriétés

Formule moléculaire |

C16H24N2O15P2-2 |

|---|---|

Poids moléculaire |

546.31 g/mol |

Nom IUPAC |

[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |

InChI |

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/p-2/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1 |

Clé InChI |

ZOSQFDVXNQFKBY-CGAXJHMRSA-L |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.